molecular formula C10H5F13N2 B3031032 3-Methyl-5-(perfluorohexyl)pyrazole CAS No. 129257-23-4

3-Methyl-5-(perfluorohexyl)pyrazole

Cat. No.: B3031032
CAS No.: 129257-23-4
M. Wt: 400.14 g/mol
InChI Key: YGVRSXJNRYYOAC-UHFFFAOYSA-N
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Description

3-Methyl-5-(perfluorohexyl)pyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are five-membered rings containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a methyl group at position 3 and a perfluorohexyl group at position 5. The unique structure of this compound imparts distinct chemical and physical properties, making it a subject of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-5-(perfluorohexyl)pyrazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-methyl-1H-pyrazole with perfluorohexyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability of the compound .

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-5-(perfluorohexyl)pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

Scientific Research Applications

3-Methyl-5-(perfluorohexyl)pyrazole finds applications in several scientific research areas:

Mechanism of Action

The mechanism of action of 3-Methyl-5-(perfluorohexyl)pyrazole involves its interaction with specific molecular targets. The compound can bind to enzyme active sites, inhibiting their activity. The perfluorohexyl group enhances the lipophilicity of the molecule, facilitating its interaction with lipid membranes and potentially disrupting cellular processes. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its potential in modulating enzyme activity and cellular signaling pathways .

Comparison with Similar Compounds

    3-Methyl-1H-pyrazole: Lacks the perfluorohexyl group, resulting in different chemical properties and reactivity.

    5-(Perfluorohexyl)-1H-pyrazole: Similar structure but without the methyl group at position 3, leading to variations in biological activity and applications.

Uniqueness: 3-Methyl-5-(perfluorohexyl)pyrazole stands out due to the combined presence of the methyl and perfluorohexyl groups, which impart unique chemical and physical properties. This dual substitution enhances its potential for diverse applications in research and industry, making it a valuable compound for further exploration .

Properties

IUPAC Name

5-methyl-3-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)-1H-pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F13N2/c1-3-2-4(25-24-3)5(11,12)6(13,14)7(15,16)8(17,18)9(19,20)10(21,22)23/h2H,1H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGVRSXJNRYYOAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F13N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10379870
Record name 3-(Perfluoro-1-hexyl)-5-(methyl)pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129257-23-4
Record name 3-(Perfluoro-1-hexyl)-5-(methyl)pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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